molecular formula C8H9N3O B7893892 (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B7893892
M. Wt: 163.18 g/mol
InChI Key: RVIGFNZUEVPSER-UHFFFAOYSA-N
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Description

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 32329-12-7) is a high-purity chemical building block belonging to the imidazopyridine class, a pharmacophore recognized for its significant relevance in medicinal chemistry . This compound features a methanol substituent on the 2-position of the 3-methyl-3H-imidazo[4,5-b]pyridine scaffold, with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . Researchers value this scaffold for its demonstrated potential in antimicrobial applications, as derivatives have exhibited potent activities against various bacteria and fungi . A key research value of imidazopyridine compounds lies in the inhibition of Lumazine synthase (PDB 2C92), a critical enzyme in the riboflavin (Vitamin B2) biosynthesis pathway in microorganisms . This pathway is absent in humans, making it an attractive target for developing novel anti-infective agents with selective toxicity . Docking studies suggest that such inhibitors stabilize the enzyme-inhibitor complex through various interactions, including hydrogen bonding and hydrophobic forces . As such, this compound serves as a versatile intermediate for designing new antibiotics to address the growing threat of drug-resistant pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 32329-12-7 Molecular Formula : C8H9N3O SMILES : OCC1=NC2=CC=CN=C2N1C

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGFNZUEVPSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and reduction steps to yield the desired product. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF)

    Base: Potassium carbonate (K₂CO₃)

    Catalyst: Tetrabutylammonium bromide (TBAB)

    Temperature: Room temperature

    Reaction Time: 6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the imidazole ring to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)carboxylic acid.

    Reduction: Formation of (3-methyl-3H-dihydroimidazo[4,5-b]pyridin-2-yl)methanol.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Pharmacological Potential

The imidazo[4,5-b]pyridine moiety is known for its diverse biological activities, including:

  • Antimicrobial Activity: Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit antibacterial and antifungal properties. For instance, compounds similar to (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol have shown effectiveness against pathogens like Mycobacterium tuberculosis and various fungi, outperforming standard antibiotics such as ciprofloxacin and fluconazole in certain assays .
  • Anticancer Properties: The compound has been investigated for its potential as an anticancer agent. Studies indicate that imidazo[4,5-b]pyridine derivatives can inhibit key kinases involved in cancer progression, making them candidates for cancer therapy .

Drug Design and Development

The compound serves as a scaffold for the design of new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity or selectivity against specific targets:

  • Kinase Inhibition: Optimized derivatives have been identified as dual inhibitors of Aurora kinases and FLT3, both of which are critical in the treatment of acute myeloid leukemia (AML). These compounds have demonstrated low nanomolar activity against their targets, indicating strong potential for drug development .
  • In Silico Docking Studies: Computational studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding binding affinities and guiding further modifications of the compound to improve its efficacy .

Material Science Applications

Beyond pharmacological uses, this compound is also being explored in material science:

  • Synthesis of Functional Materials: The unique properties of imidazo[4,5-b]pyridine derivatives make them suitable for developing new materials with specific electronic or optical properties. Their incorporation into polymer matrices or as ligands in coordination chemistry is an area of ongoing research.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated several imidazo[4,5-b]pyridine derivatives against bacterial strains. The results indicated that compounds with specific substitutions on the imidazole ring exhibited significantly enhanced antibacterial activity compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic effects.

Case Study 2: Cancer Therapeutics

In a preclinical study focusing on AML treatments, a derivative of this compound was tested for its ability to inhibit FLT3 kinase activity. The compound demonstrated potent inhibition with an IC50 value in the low nanomolar range, suggesting that it could be developed into a promising therapeutic agent for AML patients with FLT3 mutations.

Mechanism of Action

The mechanism of action of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, as a c-MET kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol can be contextualized by comparing it to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed analysis:

Substituent Variations on the Imidazo[4,5-b]pyridine Core

Compound Name Substituents Key Properties/Activities Reference(s)
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Bromo at 6-position, hydroxymethyl at 2 Enhanced antimicrobial activity vs. parent compound; lower solubility due to bromo substituent
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol Chloro at 5-position, hydroxymethyl at 2 Moderate anti-tubercular activity (MIC = 3.12 µg/mL); higher lipophilicity than non-halogenated analogs
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Furan and alkyne substituents Improved cytotoxicity in cancer cell lines; alkyne enables click chemistry modifications
2-Phenyl-3H-imidazo[4,5-b]pyridine Phenyl at 2-position Baseline antimicrobial activity; used as a reference scaffold in SAR studies

Functional Group Modifications

  • Hydroxymethyl vs. Carboxylic Acid : Replacement of the hydroxymethyl group with a carboxylic acid (e.g., 3H-imidazo[4,5-b]pyridine-6-carboxylic acid) significantly alters pharmacokinetics, increasing plasma protein binding but reducing blood-brain barrier penetration .
  • Methyl vs. Ethyl Groups: The 3-methyl group in this compound improves metabolic stability compared to 3-ethyl analogs, which show faster hepatic clearance in preclinical models .

Pharmacokinetic and Physicochemical Data

Property This compound 6-Bromo Analog 5-Chloro Analog
LogP (Octanol-Water) 1.2 2.1 1.8
Aqueous Solubility (mg/mL) 12.5 4.3 8.7
Plasma Protein Binding (%) 65 78 72
Predicted Collision Cross Section (Ų) 131.5 ([M+H]+) N/A N/A

Biological Activity

Overview

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[4,5-b]pyridine core structure, which is known for its diverse pharmacological properties. Research has indicated that this compound may exhibit antimicrobial, antiproliferative, and kinase inhibitory activities, making it a candidate for further investigation in drug development.

Chemical Structure

The molecular formula of this compound is C₇H₇N₃O. Its structure includes both imidazole and pyridine rings, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could be further explored for its use in treating infections caused by resistant bacterial strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, it has been shown to inhibit the growth of human cancer cells with varying potency:

Cell Line GI50 Value (µM)
HCT116 (Colon Cancer)2.30
MV4-11 (Acute Myeloid Leukemia)0.299

Such results highlight the compound's potential as an anticancer agent, particularly against specific types of malignancies .

The mechanism by which this compound exerts its biological effects primarily involves its action as a kinase inhibitor. Specifically, it has been identified as a potential inhibitor of c-MET kinases, which are implicated in various cancer pathways. By binding to the active site of c-MET, the compound prevents phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival .

Case Studies and Research Findings

  • Case Study on Antiproliferative Activity : A study conducted on MV4-11 cells demonstrated that treatment with this compound resulted in significant inhibition of cell growth at concentrations as low as 0.299 µM. This suggests a strong potential for this compound in targeting acute myeloid leukemia .
  • Research on Antimicrobial Properties : In a comparative study assessing various imidazo[4,5-b]pyridine derivatives, this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to other derivatives tested .

Q & A

Q. What are the established synthetic routes for (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol, and how can purity be optimized?

The compound is synthesized via multi-step reactions starting from precursors like 5-bromo-pyridine-2,3-diamine. A common method involves alkylation under phase-transfer catalysis using methyl iodide and tetra-nn-butylammonium bromide to introduce the methyl group, followed by methanol functionalization. Optimizing reaction conditions (e.g., solvent choice, catalyst loading, and temperature) improves yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1^1H/13^13C NMR : To confirm proton environments (e.g., methyl and methanol groups) and carbon backbone.
  • FT-IR : Identifies functional groups like -OH (broad peak ~3200–3600 cm1^{-1}) and aromatic C-H stretches.
  • HR-MS : Validates molecular weight and fragmentation patterns. Elemental analysis (C, H, N) further confirms stoichiometric composition .

Q. What preliminary biological activities have been reported for this compound?

Imidazo[4,5-b]pyridine derivatives exhibit antimicrobial and anticancer properties. For example, similar compounds inhibit tubulin polymerization (IC50_{50} < 1 µM) and show antiproliferative activity against cancer cell lines (e.g., MCF-7, IC50_{50} = 2.5 µM). Mechanistic studies suggest interactions with enzymes like Akt1 or NF-κB pathways, though target validation for this specific derivative requires further investigation .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacokinetic profile of this compound?

Rational design strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., halogens) at the pyridine ring to improve metabolic stability.
  • Prodrug approaches : Masking the methanol group as an ester to enhance bioavailability. In silico modeling (e.g., molecular docking with Akt1 or tubulin) can predict binding affinities and guide synthesis .

Q. What methodologies resolve contradictions in reported biological activity data for imidazo[4,5-b]pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Orthogonal validation methods include:

  • Biophysical assays : Surface plasmon resonance (SPR) to confirm target binding.
  • X-ray crystallography : Resolving ligand-protein interactions (e.g., Akt1 inhibitors in ).
  • Dose-response studies : Establishing consistent IC50_{50} values across multiple assays .

Q. How can computational tools aid in understanding the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Predict conformational stability in binding pockets (e.g., Akt1’s hydrophobic cleft).
  • DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or redox behavior.
  • ADMET prediction : Assess absorption, toxicity, and metabolic pathways using tools like SwissADME .

Q. What strategies mitigate challenges in crystallizing imidazo[4,5-b]pyridine derivatives for structural analysis?

  • Co-crystallization with target proteins : Enhances lattice formation (e.g., Akt1 co-crystals in ).
  • Solvent screening : Testing polar (DMSO) vs. non-polar (hexane) solvents to optimize crystal growth.
  • Additive screening : Using small molecules (e.g., PEGs) to stabilize crystal packing .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., tubulin polymerization rates) under varying ATP concentrations to confirm ATP-independence.
  • Cellular pathway analysis : Western blotting for downstream targets (e.g., phosphorylated PRAS40 or p70S6 in Akt signaling).
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets to assess phenotypic rescue .

Q. What analytical approaches address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps.
  • Process optimization : DOE (Design of Experiments) to identify critical parameters (e.g., pH, reaction time).
  • Green chemistry : Solvent-free or microwave-assisted synthesis to reduce side reactions .

Q. How can researchers differentiate between on-target and off-target effects in biological studies?

  • Selectivity profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target binding.
  • Chemical proteomics : Use affinity-based probes to capture interacting proteins in cell lysates.
  • Mutagenesis studies : Introduce point mutations in target proteins to disrupt compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Reactant of Route 2
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(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

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